molecular formula C10H16N2O2 B13481989 5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one

5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one

Cat. No.: B13481989
M. Wt: 196.25 g/mol
InChI Key: NKUQPBLZSPHULQ-UHFFFAOYSA-N
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Description

5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the alkylation of 2-pyridone with 2-isopropoxyethyl bromide in the presence of a base, followed by the introduction of an amino group at the 5-position through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or pyridine positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated compounds and bases like sodium hydride (NaH) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyridine: Similar in structure but with a methyl group instead of an isopropoxyethyl group.

    5-Amino-2-chloropyridine: Contains a chlorine atom instead of an isopropoxyethyl group.

    5-Amino-1-ethylpyridin-2(1h)-one: Similar but with an ethyl group instead of an isopropoxyethyl group.

Uniqueness

5-Amino-1-(2-isopropoxyethyl)pyridin-2(1h)-one is unique due to the presence of the isopropoxyethyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-1-(2-propan-2-yloxyethyl)pyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-8(2)14-6-5-12-7-9(11)3-4-10(12)13/h3-4,7-8H,5-6,11H2,1-2H3

InChI Key

NKUQPBLZSPHULQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCN1C=C(C=CC1=O)N

Origin of Product

United States

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